molecular formula C16H8BrClF3NO B12864353 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline

3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline

Cat. No.: B12864353
M. Wt: 402.59 g/mol
InChI Key: MHYRLNUMGRLBNB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a bromophenyl group, a chloro group, and a trifluoromethoxy group attached to the quinoline core, making it a molecule of interest for various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The bromophenyl, chloro, and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. For example, the bromophenyl group can be introduced using bromobenzene and a suitable catalyst.

    Final Assembly: The final compound is assembled by coupling the substituted quinoline with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromophenyl or chloro groups, potentially leading to debromination or dechlorination.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and bromophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Debrominated or dechlorinated derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethoxy group is particularly interesting due to its influence on the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromophenyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2-chloroquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    2-Chloro-6-(trifluoromethoxy)quinoline:

    3-(4-Bromophenyl)quinoline: Lacks both the chloro and trifluoromethoxy groups, making it less versatile in certain reactions.

Uniqueness

The presence of the trifluoromethoxy group in 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a key differentiator. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C16H8BrClF3NO

Molecular Weight

402.59 g/mol

IUPAC Name

3-(4-bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H8BrClF3NO/c17-11-3-1-9(2-4-11)13-8-10-7-12(23-16(19,20)21)5-6-14(10)22-15(13)18/h1-8H

InChI Key

MHYRLNUMGRLBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)OC(F)(F)F)Cl)Br

Origin of Product

United States

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